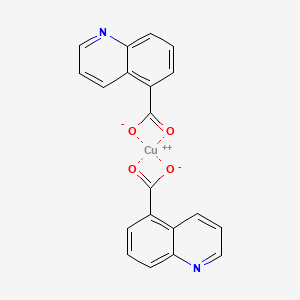

Cu(QcQc)

Description

Cu(QcQc), chemically designated as [Cu(quinoline-5-carboxylate)₂], is an ultramicroporous metal-organic framework (MOF) with a square lattice (sql) topology. Its structure comprises copper (Cu) nodes coordinated to quinoline-5-carboxylic acid ligands, forming uniform channels with a pore size of 3.3–3.8 Å . Key properties include:

- Molecular formula: C₂₀H₁₂N₂O₄Cu

- CAS No.: 2381226-20-4

- Thermal stability: Decomposes at ~240°C

- Stability: Air- and water-stable for months

- Activation: Requires vacuum heating at 120°C for 12 hours to remove residual solvents .

Cu(QcQc) exhibits exceptional gas separation performance, particularly for ethane/ethylene, CO₂/N₂, and O₂/N₂ mixtures. For instance, at 298 K and 50 bar, it achieves an O₂/N₂ selectivity of 7, with O₂ adsorption reaching 4.48 mmol/g compared to N₂’s 0.98 mmol/g . Its rigid, size-selective pores enable preferential adsorption of smaller gas molecules (e.g., CO₂, O₂) over bulkier counterparts (e.g., N₂, ethane) .

Properties

Molecular Formula |

C20H12CuN2O4 |

|---|---|

Molecular Weight |

407.9 g/mol |

IUPAC Name |

copper;quinoline-5-carboxylate |

InChI |

InChI=1S/2C10H7NO2.Cu/c2*12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h2*1-6H,(H,12,13);/q;;+2/p-2 |

InChI Key |

OFMZCPYTDMNXCM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C(=O)[O-].C1=CC(=C2C=CC=NC2=C1)C(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cu(QcQc) can be synthesized through a reaction between copper(II) salts and Qc ligands in an appropriate solvent. The reaction typically involves dissolving copper(II) chloride or copper(II) sulfate in a solvent like ethanol or water, followed by the addition of the Qc ligand. The mixture is then heated under reflux conditions to facilitate the formation of the Cu(QcQc) complex. The product is usually isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of Cu(QcQc) involves similar principles but on a larger scale. The process may include the use of continuous reactors and automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The industrial process also includes steps for the recovery and recycling of solvents and unreacted starting materials to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Cu(QcQc) undergoes various chemical reactions, including:

Oxidation: Cu(QcQc) can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to lower oxidation state complexes or even metallic copper.

Substitution: The Qc ligands can be substituted with other ligands under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents like sodium borohydride or ascorbic acid are often used.

Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield Cu(III) complexes, while reduction can produce Cu(I) complexes or metallic copper. Substitution reactions result in new coordination complexes with different ligands .

Scientific Research Applications

Cu(QcQc) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.

Biology: Cu(QcQc) complexes are studied for their potential as antimicrobial and anticancer agents.

Medicine: Research is ongoing into the use of Cu(QcQc) in drug delivery systems and imaging agents.

Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials .

Mechanism of Action

The mechanism by which Cu(QcQc) exerts its effects involves its ability to participate in redox reactions and form stable complexes with various substrates. The copper ion in Cu(QcQc) can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and biological activity. The Qc ligands stabilize the copper ion and modulate its reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Cu(QcQc) vs. General MOF Benchmarks

Key Findings:

Pore Size Precision : Cu(QcQc)’s ultramicroporous structure (3.3–3.8 Å) provides sharper molecular sieving than larger-pore MOFs like HKUST-1 (6–9 Å), which rely on weaker physisorption .

O₂/N₂ Separation : Its O₂/N₂ selectivity (7) surpasses traditional adsorbents like Li-LSX zeolite (~3–5) due to tighter pore confinement and stronger quadrupole interactions with O₂ .

Synthesis Advantage : Unlike many MOFs requiring high-temperature solvothermal synthesis, Cu(QcQc) can be synthesized at room temperature, reducing energy costs and scalability challenges .

Stability : Cu(QcQc) outperforms humidity-sensitive frameworks (e.g., ZIF-8) by maintaining structural integrity in aqueous environments for months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.